REACTION_CXSMILES
|
C(O[CH:4]=[CH:5][CH2:6][CH3:7])C.Cl[C:9](Cl)(Cl)[C:10](Cl)=[O:11].Cl.[CH3:16][NH:17][NH2:18].[CH2:19]([OH:21])[CH3:20]>C(OCC)C.N1C=CC=CC=1>[CH2:6]([C:5]1[C:20]([C:19]([O:11][CH2:10][CH3:9])=[O:21])=[N:18][N:17]([CH3:16])[CH:4]=1)[CH3:7]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CCC
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Name
|
|
Quantity
|
25.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methylhydrazine
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
18.2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NN(C1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 mg | |
YIELD: PERCENTYIELD | 1.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |